Methyl 3-(propan-2-ylamino)but-2-enoate
Overview
Description
“Methyl 3-(propan-2-ylamino)but-2-enoate” is a chemical compound with the molecular formula C8H15NO2 . It is also known by its IUPAC name, methyl (E)-3-(isopropylamino)but-2-enoate .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(propan-2-ylamino)but-2-enoate” can be represented by the InChI code: 1S/C8H15NO2/c1-6(2)9-7(3)5-8(10)11-4/h5-6,9H,1-4H3/b7-5+ . This indicates that the molecule consists of a methyl group (CH3), an isopropyl group (CH(CH3)2), an amino group (NH2), and a but-2-enoate group (CH=CHCOO).Physical And Chemical Properties Analysis
“Methyl 3-(propan-2-ylamino)but-2-enoate” is a liquid at room temperature . Its molecular weight is 157.21 . The compound has a melting point of 81-83°C . It is stored at a temperature of 4°C .Scientific Research Applications
Synthesis of Polyfunctional Heterocyclic Systems
Researchers have developed methods for synthesizing versatile reagents like methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate, which serve as synthons for preparing a wide range of polysubstituted heterocyclic systems. These systems include pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others, showcasing the compound's utility in creating complex molecular architectures (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Preparation of Heterocyclic Compounds
Another study focused on the synthesis of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocycles using methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate as a reagent. This work highlights the reagent's role in constructing nitrogen-containing heterocyclic frameworks, which are valuable in pharmaceutical research and development (Selič, Grdadolnik, & Stanovnik, 1997).
Intramolecular Cyclization Studies
Intramolecular cyclization reactions of methyl 3-anilino-2-(benzoylamino)but-2-enoates to produce methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates have been explored, demonstrating the compound's utility in synthesizing imidazole derivatives through thermal cyclizations. This research provides insights into reaction mechanisms and offers pathways for synthesizing novel imidazole compounds (Celestina, Golobiè, Svete, & Stanovnik, 2004).
Mechanistic Studies and Rearrangements
The compound has also been involved in mechanistic studies, such as the thermal acid-catalyzed rearrangement of trans-methyl chrysanthemate to lavandulyl derivatives. These studies not only contribute to understanding the reaction mechanisms but also to the synthesis of compounds with potential applications in fragrance and pharmaceutical industries (Goldschmidt, Crammer, & Ikan, 1984).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 3-(propan-2-ylamino)but-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)9-7(3)5-8(10)11-4/h5-6,9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTVECSFZLVACC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=CC(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70843027 | |
Record name | Methyl 3-[(propan-2-yl)amino]but-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70843027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(propan-2-ylamino)but-2-enoate | |
CAS RN |
920312-29-4 | |
Record name | Methyl 3-[(propan-2-yl)amino]but-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70843027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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